2-Tridecanol

Description

2-Tridecanol has been reported in Zingiber mioga, Carica papaya, and Cistus creticus with data available.

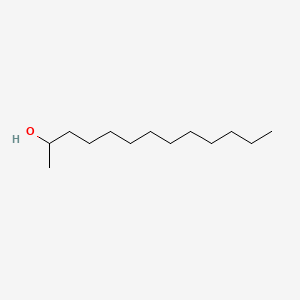

Structure

3D Structure

Properties

IUPAC Name |

tridecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOLRKVMHVYNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987402 | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline] | |

| Record name | 2-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1653-31-2, 67989-40-6 | |

| Record name | 2-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C11-15-secondary | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxytridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Hydroxytridecane (also known as 2-tridecanol). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in drug development in understanding the fundamental properties of this long-chain secondary alcohol. This document presents quantitative data in a structured format, outlines general experimental methodologies for the determination of these properties, and visualizes a relevant experimental workflow.

Core Physical and Chemical Properties

2-Hydroxytridecane is a saturated fatty alcohol with the chemical formula C₁₃H₂₈O. Its structure consists of a thirteen-carbon chain with a hydroxyl group located on the second carbon atom.

The physical properties of 2-Hydroxytridecane are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O | [1][2][3][4][5] |

| Molecular Weight | 200.36 g/mol | |

| Melting Point | 22-24 °C | |

| 23 °C | ||

| 29-30 °C | ||

| Boiling Point | 256-258 °C (at 760 mmHg) | |

| 110-112 °C (at 12 mmHg) | - | |

| Density | 0.831 g/cm³ | - |

| Water Solubility | 5.237 mg/L at 25 °C (estimated) | |

| Appearance | Colorless to almost colorless clear liquid. Can be a colorless melt or fused solid at room temperature. | |

| LogP (o/w) | 5.268 (estimated) | |

| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | |

| Flash Point | 102.22 °C (Closed Cup) | |

| CAS Registry Number | 1653-31-2 |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Hydroxytridecane are not extensively published. However, standard methodologies for long-chain alcohols can be applied. Below are generalized protocols that are typically used for such characterizations.

The melting point of 2-Hydroxytridecane, which can be a solid at or near room temperature, can be determined using a standard melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of 2-Hydroxytridecane is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

-

The boiling point can be determined by distillation or micro-boiling point methods.

-

Apparatus: Distillation apparatus or a Thiele tube for micro-determination.

-

Procedure (Distillation):

-

A sample of 2-Hydroxytridecane is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor is allowed to rise and equilibrate with the thermometer bulb.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For vacuum distillation, the pressure is maintained at a constant, reduced level.

-

The density of liquid 2-Hydroxytridecane can be measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer or digital density meter.

-

Procedure (Pycnometer):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water).

-

The density of 2-Hydroxytridecane is calculated by dividing the mass of the sample by its volume.

-

Due to its low solubility, methods such as the slow-stir or shake-flask method followed by quantification using gas chromatography are appropriate.

-

Apparatus: Stirring plate, flasks, gas chromatograph-mass spectrometer (GC-MS).

-

Procedure (Slow-Stir Method):

-

An excess amount of 2-Hydroxytridecane is added to a known volume of water in a flask.

-

The mixture is stirred slowly for an extended period (e.g., 24-48 hours) to reach equilibrium without forming an emulsion.

-

The saturated aqueous solution is then carefully separated from the undissolved alcohol.

-

The concentration of 2-Hydroxytridecane in the aqueous phase is quantified using a suitable analytical technique like GC-MS after extraction into an organic solvent.

-

Biological Relevance and Experimental Workflow

While 2-Hydroxytridecane is not known to be involved in intracellular signaling pathways, it plays a significant role in chemical ecology as an insect pheromone. For instance, it has been identified as a trail pheromone in the ant Crematogaster scutellaris. The general workflow for identifying such a semiochemical is depicted below.

The following outlines a general protocol for the analysis of insect extracts to identify volatile compounds like 2-Hydroxytridecane.

-

Sample Preparation:

-

Insect glands (e.g., hind tibia of ants) are dissected and extracted with a non-polar solvent like n-hexane or dichloromethane.

-

The extract is concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating long-chain alcohols (e.g., a non-polar or medium-polarity column like DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 60°C, held for a few minutes, followed by a ramp up to 280-300°C.

-

Injection: The sample is injected in splitless mode to maximize the transfer of analytes to the column.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of the eluting compounds is recorded.

-

-

Data Analysis:

-

The retention time of the peak of interest in the sample chromatogram is compared to the retention time of a pure standard of 2-Hydroxytridecane.

-

The mass spectrum of the sample peak is compared to the mass spectrum of the standard and to library spectra (e.g., NIST database) for confirmation of its identity.

-

This guide provides a foundational understanding of the physical characteristics of 2-Hydroxytridecane. For specific applications, it is recommended that these properties be determined empirically using the described methodologies. The role of this compound in insect chemical communication highlights a key area of its biological relevance.

References

A Comprehensive Technical Guide to the Natural Sources of 2-Tridecanone (Methyl Undecyl Ketone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tridecanone, also known as methyl undecyl ketone, is a saturated methyl ketone with the molecular formula C13H26O.[1][2] It is a naturally occurring compound found in a diverse range of organisms, from plants and insects to microorganisms and mammals.[1] This volatile organic compound is recognized for its characteristic fatty, waxy, and sometimes herbaceous or cheesy aroma, which has led to its use as a flavoring agent in foods and as a component in fragrances.[3][4] Beyond its sensory properties, 2-tridecanone exhibits significant biological activity, most notably as a potent natural insecticide, first identified in the wild tomato species Lycopersicon hirsutum f. glabratum. This insecticidal property, along with potential antimicrobial applications, makes 2-tridecanone a compound of interest for research in agriculture, pest management, and drug development. This guide provides an in-depth overview of the natural sources of 2-tridecanone, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an examination of its biosynthetic pathway.

Natural Occurrence of 2-Tridecanone

2-Tridecanone has been identified in a wide array of natural matrices. It is a component of many essential oils and is also found in various fruits, vegetables, and dairy products. Its presence in the glandular trichomes of certain wild tomato plants is a key component of their natural defense mechanism against herbivorous insects. The compound has also been identified in microorganisms and is a metabolite in certain bacterial species.

Table 1: Quantitative Data on 2-Tridecanone in Natural Sources

| Natural Source Category | Specific Source | Part/Condition | Concentration / Relative Abundance | Reference(s) |

| Plants | Wild Tomato (Lycopersicon hirsutum f. glabratum) | Glandular Trichomes | Sufficient to act as a potent insecticide | |

| Rue (Ruta graveolens) | Essential Oil | Identified as a constituent; part of the methyl ketone fraction which is a major component of the oil. | ||

| Onion (Allium cepa) | Field-grown plants | Detected as a volatile compound. | ||

| Zanthoxylum alatum | Leaves (Essential Oil) | Identified as a component. | ||

| Various Fruits & Vegetables | American Cranberry, Blueberry, Raspberry, Grapefruit, Ginger | Present as a volatile flavor component. | ||

| Plant Oils | Palm Oil, Coconut Oil | Isolated from the oils. | ||

| Insects | Drosophila buzzatii & Drosophila martensis | Ejaculatory Bulb / Aggregation Pheromone | Component of pheromone blend. | |

| Food Products | Cheese, Butter, Cooked Meat | - | Contributes to the fatty, cheesy flavor profile. Recommended dosage in final food applications: 0.005 - 2 ppm. | |

| Microorganisms | Pseudomonas multivorans & P. aeruginosa | - | Metabolized by these bacteria. | |

| Francisella tularensis | - | Reported as present. |

Experimental Protocols: Isolation, Identification, and Quantification

The extraction and analysis of 2-tridecanone from natural sources depend on the matrix and the desired purity of the final product. Generally, the process involves an extraction step to isolate volatile and semi-volatile compounds, followed by a chromatographic technique for separation and identification.

Protocol 1: Steam Distillation for Isolation from Plant Material (e.g., Ruta graveolens)

This method is suitable for extracting volatile compounds, such as those found in essential oils.

-

Sample Preparation: Fresh or dried aerial parts of the plant (e.g., leaves, stems) are collected. The material is coarsely ground to increase the surface area for efficient extraction.

-

Extraction: The plant material is placed in a distillation flask with water. Steam is passed through the flask, causing the volatile oils to vaporize along with the water.

-

Condensation: The steam-oil mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The condensate is collected in a separatory funnel. As the essential oil is immiscible with water, it forms a distinct layer that can be physically separated.

-

Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove residual water and stored in a dark, airtight container at low temperature to prevent degradation.

Protocol 2: Solvent Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a standard and highly effective method for the analysis of volatile compounds in complex mixtures.

-

Sample Preparation: A known mass of the natural source (e.g., homogenized plant tissue, food sample) is placed in a vial.

-

Extraction: An appropriate organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) is added to the sample. For quantitative analysis, a known amount of an internal standard (e.g., another methyl ketone not present in the sample, such as 2-dodecanone) is also added. The mixture is agitated (e.g., vortexed or sonicated) for a set period to ensure thorough extraction.

-

Purification: The mixture is centrifuged, and the supernatant (solvent layer) is carefully transferred to a new vial. The solvent may be concentrated under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis:

-

Injection: A small volume (typically 1 µL) of the extract is injected into the GC-MS system.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms or HP-5ms). The column separates compounds based on their boiling points and affinity for the stationary phase.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification of 2-tridecanone.

-

-

Quantification: The concentration of 2-tridecanone is determined by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve created with known concentrations of a pure 2-tridecanone standard is used to ensure accuracy.

Biosynthesis and Degradation Pathways

Biosynthesis of 2-Tridecanone

The biosynthesis of methyl ketones like 2-tridecanone is linked to fatty acid metabolism. While the complete pathway can vary between organisms, a generally accepted route in plants involves the β-oxidation of a C14 fatty acid (myristic acid).

-

Activation: Myristic acid is activated to its thioester derivative, Myristoyl-CoA.

-

Oxidation: Myristoyl-CoA undergoes β-oxidation, but the cycle is terminated prematurely. Instead of complete degradation, a β-ketoacyl-CoA intermediate is formed.

-

Thioesterase Action: A specific thioesterase hydrolyzes the β-ketoacyl-CoA to yield a β-keto acid.

-

Decarboxylation: The unstable β-keto acid is then decarboxylated, resulting in the formation of the C13 methyl ketone, 2-tridecanone.

Caption: Proposed biosynthetic pathway of 2-tridecanone via fatty acid metabolism.

Bacterial Degradation of 2-Tridecanone

Studies on Pseudomonas species have elucidated a degradation pathway for 2-tridecanone, which involves a subterminal oxidation mechanism. This is essentially a biological Baeyer-Villiger oxidation.

-

Oxidation: A monooxygenase enzyme inserts an oxygen atom between the carbonyl carbon and the adjacent methylene group of 2-tridecanone.

-

Ester Formation: This oxidation results in the formation of the ester undecyl acetate.

-

Hydrolysis: An esterase then hydrolyzes undecyl acetate to yield undecan-1-ol and acetic acid, which can then enter central metabolic pathways.

Caption: Degradation pathway of 2-tridecanone in Pseudomonas species.

General Experimental Workflow

The logical flow for investigating 2-tridecanone from a novel natural source follows a standard procedure from sample acquisition to final data analysis.

Caption: General workflow for isolation and analysis of 2-tridecanone.

References

An In-Depth Technical Guide on the Biosynthesis of Long-Chain Fatty Alcohols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathways of long-chain fatty alcohols, crucial molecules with diverse biological roles and significant industrial applications. This document details the enzymatic reactions, metabolic pathways, and regulatory mechanisms governing their synthesis. It includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a vital resource for the scientific community.

Introduction to Long-Chain Fatty Alcohols

Long-chain fatty alcohols are aliphatic alcohols, typically with chain lengths ranging from 4 to over 26 carbons, derived from natural fats and oils. In nature, they are essential components of waxes, cutin, and suberin, forming protective barriers on the surfaces of plants, insects, and the skin of animals. They also serve as precursors for the synthesis of wax esters and ether lipids. Industrially, fatty alcohols are utilized in the production of detergents, surfactants, cosmetics, and lubricants. The biosynthesis of these molecules primarily involves the reduction of long-chain fatty acids or their activated forms, such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-Acyl Carrier Protein (acyl-ACP) thioesters.

Core Biosynthetic Pathways

The production of long-chain fatty alcohols in biological systems predominantly occurs through two main enzymatic routes starting from fatty acyl-CoA or fatty acyl-ACP. These precursors are generated from de novo fatty acid synthesis, which begins with the carboxylation of acetyl-CoA to malonyl-CoA.

2.1. One-Step Reduction Pathway: Fatty Acyl-CoA/ACP Reductase (FAR)

A direct four-electron reduction of a fatty acyl-CoA or acyl-ACP to a primary fatty alcohol is catalyzed by a single enzyme, a fatty acyl-CoA reductase (FAR). This pathway is prevalent in a variety of organisms, including plants, insects, and mammals. The FAR enzyme utilizes NADPH as a reducing agent to catalyze the reduction of the acyl thioester to an alcohol. This process occurs in two steps on the enzyme, with a fatty aldehyde as a transient, enzyme-bound intermediate that is typically not released.

2.2. Two-Step Reduction Pathway

This pathway involves the sequential action of two distinct enzymes.

-

Step 1: Reduction to a Fatty Aldehyde: A fatty acyl-CoA or acyl-ACP is first reduced to a fatty aldehyde. This two-electron reduction is catalyzed by an acyl-CoA reductase (ACR) or an acyl-ACP reductase (AAR). Alternatively, free fatty acids can be converted to fatty aldehydes by a carboxylic acid reductase (CAR).

-

Step 2: Reduction of the Fatty Aldehyde: The resulting fatty aldehyde is then reduced to a long-chain fatty alcohol by an NADPH-dependent fatty aldehyde reductase or an alcohol dehydrogenase.

The following diagram illustrates the central biosynthetic pathways leading to long-chain fatty alcohols.

Caption: Overview of Long-Chain Fatty Alcohol Biosynthesis Pathways.

Key Enzymes in Long-Chain Fatty Alcohol Biosynthesis

The substrate specificity and kinetic properties of the enzymes involved in these pathways are critical determinants of the chain length and saturation of the resulting fatty alcohols.

3.1. Fatty Acyl-CoA Reductase (FAR)

FARs are a diverse family of enzymes with varying substrate specificities. For instance, the FAR from Marinobacter aquaeolei VT8 has been shown to produce a range of C16-C18 fatty alcohols. The FAR from jojoba accepts saturated and monounsaturated fatty acyl-CoAs with chain lengths from C16 to C22.

3.2. Carboxylic Acid Reductase (CAR)

CARs exhibit broad substrate specificity, acting on a variety of aliphatic and aromatic carboxylic acids. The kinetic properties of CARs are influenced by the electronic nature of the carboxylic acid substrate, with electron-rich acids generally being favored. These enzymes require post-translational modification by a phosphopantetheinyl transferase for activity.

3.3. Aldehyde Reductases

A variety of aldehyde reductases and alcohol dehydrogenases can catalyze the final step of the two-step pathway. The enzyme YbbO from E. coli has been identified as a long-chain specific aldehyde reductase with a preference for C16 and C18 aldehydes.

Quantitative Data

The following tables summarize key quantitative data related to the production of long-chain fatty alcohols in engineered microorganisms and the kinetic properties of relevant enzymes.

Table 1: Production of Long-Chain Fatty Alcohols in Engineered Microorganisms

| Host Organism | Engineered Pathway | Key Enzyme(s) Expressed | Substrate | Titer (g/L) | Predominant Alcohol(s) | Reference(s) |

| Escherichia coli | Two-step reduction | Acyl-ACP Reductase (AAR) from Synechococcus elongatus, Aldehyde Reductase (YbbO) from E. coli | Glucose | 1.99 | C16, C18 | |

| Escherichia coli | Two-step reduction | Carboxylic Acid Reductase (CAR) from Mycobacterium marinum, Aldehyde Reductase (Ahr) from E. coli | Glucose | 0.35 | C12-C18 | |

| Escherichia coli | Two-step reduction | Acyl-ACP Reductase (AAR) and Aldehyde Reductase (YbbO) | Glucose | 12.5 | C16, C18 | |

| Saccharomyces cerevisiae | One-step reduction | Fatty Acyl Reductase (FAR) from Mus musculus | Glucose | 6.0 | C12-C18 | |

| Rhodosporidium toruloides | One-step reduction | Fatty Acyl-CoA Reductase (FAR) from Marinobacter aquaeolei VT8 | Sucrose | >8.0 | C16-C18 | |

| Lipomyces starkeyi | One-step reduction | Fatty Acyl-CoA Reductase (FAR) from Marinobacter aquaeolei VT8 | Glucose | 4.2 | Not Specified | |

| Yarrowia lipolytica | One-step reduction | Fatty Acyl-CoA Reductase (MhFAR) | Glucose | 5.8 | C16, C18 |

Table 2: Kinetic Parameters of Key Enzymes in Fatty Alcohol Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference(s) |

| Aldehyde Reductase (YbbO) | Escherichia coli | Hexadecanal (C16) | 1.5 | 12.8 | 0.6 | |

| Aldehyde Reductase (YbbO) | Escherichia coli | Octadecanal (C18) | 0.9 | 10.2 | 0.47 | |

| Aldehyde Reductase | Pig Kidney | D-Glyceraldehyde | 4800 | Not Reported | Not Reported | |

| Aldehyde Reductase | Pig Kidney | NADPH | 9.1 | Not Reported | Not Reported | |

| ALDH9A1 | Homo sapiens | Hexanal | 8 | 115 | Not Reported | |

| ALDH9A1 | Homo sapiens | NAD+ | 32 | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of long-chain fatty alcohol biosynthesis.

5.1. Quantification of Long-Chain Fatty Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of long-chain fatty alcohols from biological samples.

-

Materials:

-

Hexane, Isopropanol, Methanol (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal standard (e.g., Capryl alcohol-d18)

-

Fatty alcohol standards

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

GC-MS system

-

-

Procedure:

-

Extraction:

-

To 200 µL of sample (e.g., cell culture, plasma), add a known amount of the internal standard.

-

Add 2 mL of a 3:2 (v/v) hexane:isopropanol mixture.

-

Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction with an additional 2 mL of hexane and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 150°C for 2 min, ramp at 10°C/min to 300°C, and hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-600

-

-

-

Quantification:

-

Create a calibration curve using fatty alcohol standards of known concentrations that have undergone the same extraction and derivatization procedure.

-

Quantify the fatty alcohols in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

-

-

The following diagram outlines the workflow for the GC-MS analysis of fatty alcohols.

Caption: Workflow for the GC-MS analysis of long-chain fatty alcohols.

5.2. In Vitro Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This protocol is a general method for determining FAR activity by monitoring the consumption of NADPH.

-

Materials:

-

Purified FAR enzyme

-

Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

-

NADPH

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and the fatty acyl-CoA substrate at the desired concentration.

-

Add the purified FAR enzyme to the mixture.

-

Initiate the reaction by adding NADPH (final concentration typically 100-200 µM).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (extinction coefficient = 6.22 mM-1cm-1).

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

-

To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the fatty acyl-CoA substrate while keeping the NADPH concentration saturating.

-

5.3. In Vitro Assay for Wax Ester Synthase (WS) Activity

This protocol is adapted from the method used to characterize the Arabidopsis thaliana WSD1 enzyme.

-

Materials:

-

Crude protein extract from a source expressing the wax ester synthase (e.g., recombinant E. coli).

-

[1-14C]palmitoyl-CoA (acyl donor)

-

Octadecanol (C18 alcohol, acyl acceptor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Chloroform

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

-

-

Procedure:

-

Prepare the reaction mixture containing 100 µg of crude protein extract, 3.75 mM octadecanol, and 4.72 µM [1-14C]palmitoyl-CoA in the assay buffer.

-

Incubate the mixture at 35°C for 30 minutes.

-

Terminate the reaction by adding 500 µL of chloroform.

-

Vortex and centrifuge to separate the phases.

-

Spot the chloroform (lower) phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 90:7.5:1, v/v/v).

-

Visualize the radiolabeled wax ester product by autoradiography.

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

-

Conclusion

The biosynthesis of long-chain fatty alcohols is a fundamental metabolic process with significant biological and industrial implications. A thorough understanding of the enzymes and pathways involved is crucial for applications ranging from the metabolic engineering of microorganisms for biofuel and oleochemical production to the development of novel therapeutics targeting lipid metabolism. This guide provides a foundational resource for researchers in these fields, offering a detailed overview of the core biosynthetic principles, quantitative data for comparative analysis, and robust experimental protocols. Future research focusing on the structural biology and mechanistic details of the key reductase enzymes will be instrumental in enabling more precise and efficient engineering of these valuable metabolic pathways.

A Technical Guide to the Safe Handling and Precautionary Measures for 2-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Tridecanol (CAS No: 1653-31-2). The information is compiled to ensure safe laboratory practices and to provide researchers with the necessary data for risk assessment and experimental design.

Chemical Identification and Properties

This compound is a long-chain fatty alcohol.[1] It is characterized as a colorless, viscous liquid or fused solid at room temperature.[1][2] Due to its long hydrophobic alkyl chain, it is generally insoluble in water but soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₈O | [3] |

| Molecular Weight | 200.36 g/mol | |

| CAS Number | 1653-31-2 | |

| Appearance | Colorless to white to pale yellow fused solid or clear liquid as melt | |

| Melting Point | 29-30 °C | |

| Boiling Point | 156-157 °C at 11 mmHg; 256-258 °C at 760 mmHg | |

| Flash Point | 102.3 °C (216 °F) | |

| Density | 0.831 g/cm³ | |

| Vapor Pressure | 0.00219 mmHg at 25 °C | |

| Water Solubility | 5.237 mg/L at 25 °C (estimated) | |

| LogP (o/w) | 4.28810 (estimated) |

Hazard Identification and GHS Classification

According to several safety data sheets, this compound is not classified under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) for physical, health, or environmental hazards, and often carries no hazard pictograms or signal words. However, a related isomer, 1-Tridecanol, is classified as causing skin and eye irritation and being very toxic to aquatic life. Given the lack of extensive toxicological data for this compound, it is prudent to handle it with care, assuming it may cause irritation upon contact.

Table 2: GHS Classification Summary

| Hazard Class | Classification | Notes |

| Physical Hazards | Not Classified | |

| Health Hazards | Not Classified | |

| Environmental Hazards | Not Classified |

Note: While officially unclassified, treat as a potential skin and eye irritant based on the properties of similar long-chain alcohols.

Safe Handling and Storage Protocols

Proper handling and storage are critical to ensure safety in a laboratory setting.

3.1 Engineering Controls and Work Practices Handling should be performed in a well-ventilated area to prevent the generation of vapor or mist. A local exhaust system is recommended if aerosols are likely to be generated. Safety showers and eye bath stations should be readily accessible.

3.2 Personal Protective Equipment (PPE) A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields (EN 166) or goggles. A face shield may be required in certain situations. | |

| Hand Protection | Protective gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. | |

| Skin/Body Protection | Protective clothing, long-sleeved lab coat. Protective boots may be required depending on the scale of work. | |

| Respiratory Protection | Vapor respirator if ventilation is inadequate or if exposure limits are exceeded. Follow local regulations. |

3.3 Storage Conditions Store this compound in a tightly closed container in a cool, dry, and dark place. It should be stored away from incompatible materials, particularly strong oxidizing agents.

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are crucial.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell. | |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water/shower. If skin irritation occurs, seek medical attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if feeling unwell. |

4.1 Fire-Fighting and Accidental Release

-

Suitable Extinguishing Media : Dry chemical, foam, or carbon dioxide.

-

Unsuitable Extinguishing Media : Water jet, as it may scatter and spread the fire.

-

Accidental Release : For spills, absorb the material with an inert absorbent (e.g., dry sand, earth) and place it in a suitable container for disposal. Ensure adequate ventilation and prevent the product from entering drains.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No specific oral, dermal, or inhalation toxicity data is readily available from the reviewed sources. Based on information for similar compounds, it may cause skin and eye irritation.

Table 5: Summary of Toxicological Data

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | Not determined | |

| Acute Dermal Toxicity | Not determined | |

| Acute Inhalation Toxicity | Not determined | |

| Skin Corrosion/Irritation | May cause skin irritation | |

| Serious Eye Damage/Irritation | May cause eye irritation |

Experimental Protocols and Data Limitations

The data presented in this guide are aggregated from publicly available Safety Data Sheets (SDS) and chemical supplier databases. These sources do not provide detailed experimental protocols (e.g., specific OECD, ISO, or EPA test guidelines) used to determine the cited physical, chemical, or toxicological properties. Researchers should consult primary literature for in-depth experimental methodologies. The absence of comprehensive toxicity data necessitates that this compound be handled with a high degree of caution, assuming potential for hazards not yet formally classified.

Visualized Workflow and Logic Diagrams

To aid in procedural understanding, the following diagrams illustrate key workflows for handling and emergency response.

Caption: Standard operating procedure for the safe handling of this compound.

Caption: Decision-making logic for emergency response to a this compound incident.

References

solubility of 2-Tridecanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Tridecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a C13 secondary fatty alcohol, finds applications in various fields, including its use as a surfactant and in the formulation of cosmetics and personal care products.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data, experimental methodologies for solubility determination, and the underlying principles governing its behavior in various solvent systems.

It is important to note that while the general solubility characteristics of long-chain alcohols are well-understood, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. This guide, therefore, combines established principles of organic chemistry with available data on analogous compounds to provide a qualitative and estimated quantitative solubility profile. Furthermore, it details the standard experimental protocols that can be employed to determine precise solubility data for specific applications.

Qualitative and Estimated Quantitative Solubility Data

The solubility of an alcohol is primarily determined by the interplay between its polar hydroxyl (-OH) group and its non-polar hydrocarbon chain.[2][3] The long C13 alkyl chain in this compound imparts a significant non-polar character to the molecule, making it readily soluble in a wide range of organic solvents.[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in non-polar and moderately polar organic solvents. Its solubility in polar solvents will be more limited, decreasing with the increasing polarity of the solvent.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | High | The hydroxyl group of this compound can form hydrogen bonds with the solvent molecules, and the alkyl chain can interact favorably with the non-polar part of the solvent alcohols.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to act as hydrogen bond acceptors and their overall low polarity. |

| Hydrocarbons | Hexane, Toluene | High | The long, non-polar alkyl chain of this compound interacts favorably with non-polar hydrocarbon solvents through van der Waals forces. |

| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like long-chain alcohols. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate both the polar and non-polar portions of the this compound molecule. |

Estimated Quantitative Solubility of this compound at 25°C

In the absence of specific experimental data, the following table provides estimated solubility values for this compound in various organic solvents at 25°C. These estimations are based on the general solubility trends for long-chain alcohols and should be considered as a guide for initial experimental design. For critical applications, experimental verification is strongly recommended.

| Solvent | Estimated Solubility ( g/100 mL) |

| Methanol | > 50 |

| Ethanol | > 50 |

| n-Propanol | > 50 |

| n-Butanol | > 50 |

| Acetone | > 50 |

| Tetrahydrofuran (THF) | > 50 |

| Diethyl Ether | > 50 |

| Hexane | > 30 |

| Toluene | > 50 |

| Chloroform | > 50 |

| Dichloromethane | > 50 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. Several well-established methods can be employed to measure the solid-liquid or liquid-liquid equilibrium of this compound in organic solvents.

Analytical (Synthetic) Method

This method involves the visual determination of the temperature at which a solid solute dissolves in a solvent upon heating or precipitates upon cooling.

Methodology:

-

Sample Preparation: A known mass of this compound and a known mass of the organic solvent are placed in a sealed glass tube.

-

Heating and Observation: The tube is slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of this compound disappears is recorded as the solubility temperature for that specific composition.

-

Cooling and Observation: The solution is then slowly cooled, and the temperature at which the first crystal appears is also recorded.

-

Data Analysis: The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature. This process is repeated for several different compositions to construct a solubility curve.

Caption: Workflow for the Analytical (Synthetic) Method.

Gravimetric Method

This is a classical and highly accurate method that involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the residual this compound is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass or volume of the solvent.

Caption: Workflow for the Gravimetric Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that can be used to determine solid-liquid phase diagrams and, consequently, solubility.

Methodology:

-

Sample Preparation: A series of samples with different known compositions of this compound and the organic solvent are prepared and hermetically sealed in DSC pans.

-

Thermal Analysis: Each sample is subjected to a controlled temperature program in the DSC instrument, typically involving a heating and a cooling cycle. The instrument measures the heat flow into or out of the sample as a function of temperature.

-

Data Interpretation: The resulting DSC thermogram will show endothermic peaks during heating, corresponding to the melting of the eutectic mixture and the dissolution of the remaining solid. The onset temperature of the final melting peak corresponds to the liquidus temperature (solubility temperature) for that specific composition.

-

Phase Diagram Construction: By plotting the liquidus temperatures against the mole fraction of this compound for all the prepared samples, the solid-liquid phase diagram can be constructed, from which the solubility at any given temperature can be determined.

Caption: Workflow for the DSC Method.

Conclusion

This compound is a long-chain fatty alcohol with a high affinity for a broad range of organic solvents. While specific quantitative solubility data is sparse in the literature, its chemical structure suggests excellent solubility in non-polar and moderately polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide—the analytical (synthetic) method, the gravimetric method, and Differential Scanning Calorimetry—provide robust frameworks for accurate determination. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection and the design of effective experimental and manufacturing processes.

References

A Technical Guide to the Spectroscopic Analysis of Tridecan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tridecan-2-ol (CAS No: 1653-31-2), a secondary alcohol with the molecular formula C₁₃H₂₈O.[1][2] The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Tridecan-2-ol[1]

-

Synonyms: 2-Hydroxytridecane, Methylundecylcarbinol[1]

-

Molecular Formula: C₁₃H₂₈O[1]

-

Molecular Weight: 200.36 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tridecan-2-ol, providing a quantitative basis for its identification.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted based on typical values for analogous structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.78 | Sextet | 1H | H-2 (-CH OH) |

| ~1.54 | Singlet | 1H | -OH |

| ~1.45 | Multiplet | 2H | H-3 (-CH₂ -CHOH) |

| ~1.26 | Multiplet | 18H | H-4 to H-12 (-(CH₂ )₉-) |

| ~1.19 | Doublet | 3H | H-1 (-CHOH-CH₃ ) |

| ~0.88 | Triplet | 3H | H-13 (-CH₂-CH₃ ) |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃. Data reported in various chemical databases.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~68.2 | C-2 (-C HOH) |

| ~39.4 | C-3 |

| ~31.9 | C-11 |

| ~29.7 | C-5 to C-10 |

| ~29.4 | C-4 |

| ~25.9 | C-12 |

| ~23.5 | C-1 |

| ~22.7 | C-13 |

| ~14.1 | C-14 |

Table 3: Infrared (IR) Spectroscopy Data

Sample Phase: Liquid Film / Gas Phase.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| 3500–3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2955–2850 | Strong | C-H Stretch (Aliphatic sp³) |

| 1465 | Medium | C-H Bend (Methylene) |

| 1375 | Medium | C-H Bend (Methyl) |

| 1260–1050 | Strong | C-O Stretch (Secondary Alcohol) |

Table 4: Mass Spectrometry (GC-MS) Data

Ionization Method: Electron Ionization (EI), 70 eV.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 100 | [CH₃CHOH]⁺ (Base Peak, from α-cleavage) |

| 43 | ~22 | [C₃H₇]⁺ |

| 41 | ~20 | [C₃H₅]⁺ |

| 55 | ~18 | [C₄H₇]⁺ |

| 57 | ~17 | [C₄H₉]⁺ |

| 182 | Low | [M-H₂O]⁺ (Dehydration product) |

| 200 | Very Low / Absent | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe standardized protocols for acquiring the spectroscopic data presented above. These are generalized methodologies and may require optimization based on the specific instrumentation available.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of tridecan-2-ol.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-10 seconds.

-

Number of Scans: 128-1024 scans (or more, depending on concentration).

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

DEPT-135/90: Utilize standard DEPT pulse programs to differentiate between CH, CH₂, and CH₃ signals.

-

3.2 Infrared (IR) Spectroscopy

This protocol is for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a single drop of neat (undiluted) tridecan-2-ol directly onto the center of the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory.

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Collect the sample spectrum.

-

Spectral Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

The final spectrum is automatically generated as the ratio of the sample scan to the background scan, presented in absorbance or transmittance. Alcohols typically show a strong, broad O-H stretching band between 3500-3200 cm⁻¹ and a C-O stretch in the 1260-1050 cm⁻¹ region.

-

3.3 Mass Spectrometry (MS)

This protocol describes the analysis of tridecan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of tridecan-2-ol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

GC Instrumentation and Parameters:

-

Injector Temperature: 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

-

-

MS Instrumentation and Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Fragmentation: Alcohols typically undergo α-cleavage and dehydration. For tridecan-2-ol, the most prominent α-cleavage results in the stable [CH₃CHOH]⁺ ion at m/z 45. The molecular ion peak is often weak or absent.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown alcohol like tridecan-2-ol using the spectroscopic techniques discussed.

Caption: General workflow for the structural analysis of an alcohol.

References

The Role of 2-Tridecanol in Insect Pheromones: A Technical Guide

Abstract

2-Tridecanol, a 13-carbon secondary alcohol, serves as a pivotal, yet multifaceted, semiochemical in the chemical ecology of several insect orders. While often functioning as a metabolic precursor to more active pheromonal compounds, its enantiomers can also exhibit direct and potent bioactivity. This technical guide provides an in-depth review of the identified roles of this compound, focusing on its function as a trail pheromone in ants, and as a precursor to aggregation and sex pheromones in flies and sawflies, respectively. We consolidate quantitative behavioral data, present detailed experimental protocols for key bioassays, and illustrate the underlying physiological and biochemical pathways. This document is intended for researchers in chemical ecology, neuroethology, and drug development seeking a comprehensive understanding of this compound's function and the methodologies used to elucidate it.

Introduction to this compound as a Semiochemical

This compound (C₁₃H₂₈O) is a chiral secondary alcohol that has been identified as a behaviorally significant compound in several insect species. Its role is diverse, acting directly as a trail pheromone in the ant Crematogaster scutellaris, and indirectly as a biosynthetic precursor to acetate esters that function as aggregation or sex pheromones in Diptera and Hymenoptera. The chirality of this compound is often critical to its biological activity, with different enantiomers eliciting vastly different behavioral responses. Understanding the specific roles, perception, and biosynthesis of this molecule provides valuable insights into the evolution of insect chemical communication and offers potential avenues for the development of targeted pest management strategies.

Roles of this compound in Insect Communication

The function of this compound is species-specific, highlighting the evolutionary divergence of chemical signaling pathways. Below are the three primary roles identified in the literature.

Trail Pheromone in Crematogaster scutellaris

In the acrobat ant, Crematogaster scutellaris, this compound is the sole active component of the trail pheromone, secreted from glands in the hind tibias. Research has demonstrated a remarkable degree of enantiomeric specificity. The (R)-enantiomer, (R)-(-)-2-tridecanol, is responsible for the vast majority of the trail-following activity. It is effective at concentrations 1,000 times lower than its (S)-enantiomer, suggesting that (R)-2-tridecanol is the naturally utilized signal for recruitment and orientation during foraging[1].

Aggregation Pheromone Precursor in Drosophila mulleri

In the fruit fly Drosophila mulleri, the acetate ester of this compound acts as a key component of the male-produced aggregation pheromone. Specifically, (S)-(+)-2-tridecanol acetate, along with (Z)-10-heptadecen-2-one, attracts both males and females. The precursor alcohol, (S)-(+)-2-tridecanol, is produced by mature males and subsequently acetylated to form the active pheromone component. Bioassays have shown that flies respond to the racemic and pure (S)-enantiomer of the acetate, but not to the (R)-enantiomer, again highlighting the importance of stereochemistry in receptor-level recognition[1][2][3].

Sex Pheromone Precursor in Macrodiprion nemoralis

For the pine sawfly Macrodiprion nemoralis, a structurally complex derivative of this compound serves as the precursor to the female-produced sex pheromone. The alcohol, identified as (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecanol, is found in female extracts at approximately 800 pg per individual[4]. This alcohol is then acetylated to form (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecyl acetate, the compound that is highly attractive to males in field trapping experiments. This demonstrates a common biosynthetic strategy in sawflies where a long-chain, methyl-branched secondary alcohol is the penultimate step in the pheromone pathway.

Quantitative Behavioral Data

The behavioral responses elicited by this compound and its derivatives have been quantified in several studies. The following tables summarize this key data.

Table 1: Trail-Following Response of Crematogaster scutellaris to this compound Enantiomers Data extracted from Scarano et al. (2024), Scientific Reports.

| Concentration (ng/µL) | Mean Distance Walked on Trail ± SEM (cm) - (R)-(-)-2-Tridecanol | Statistical Significance (vs. Control) | Mean Distance Walked on Trail ± SEM (cm) - (S)-(+)-2-Tridecanol | Statistical Significance (vs. Control) |

| 0 (Control) | 5.2 ± 1.1 | - | 4.8 ± 0.9 | - |

| 0.001 | 18.5 ± 2.5 | 6.1 ± 1.3 | NS | |

| 0.01 | 22.1 ± 3.0 | 7.5 ± 1.5 | NS | |

| 0.1 | 25.8 ± 3.2 | 8.9 ± 1.8 | NS | |

| 1.0 | 28.3 ± 3.5 | 15.4 ± 2.7 | ||

| 10.0 | 30.1 ± 3.1 | 19.8 ± 3.0 | ||

| (NS: Not Significant; *: p < 0.05; **: p < 0.001) |

Table 2: Wind Tunnel Bioassay of Drosophila mulleri to Pheromone Components Data represents typical responses as described in Bartelt et al. (1989), J. Chem. Ecol. Specific quantitative data from the original publication was not available in the search results.

| Test Compound (Dose) | % of Flies Exhibiting Upwind Flight (Approx.) | % of Flies Landing at Source (Approx.) |

| Solvent Control | < 10% | < 5% |

| (S)-(+)-2-Tridecanol Acetate (10 ng) | > 60% | > 50% |

| (R)-(-)-2-Tridecanol Acetate (10 ng) | < 15% | < 10% |

| Racemic this compound Acetate (20 ng) | > 60% | > 50% |

| Natural Male Extract | > 70% | > 60% |

Table 3: Field Trapping of Macrodiprion nemoralis Males Data is a representative summary based on descriptions from Bergström et al. (1995), Experientia. Specific trap catch numbers were not available in the search results.

| Lure Composition (Dose) | Relative Trap Catch |

| Unbaited Control Trap | Baseline (1x) |

| (2S,3R,7R,9S)-3,7,9-trimethyl-2-tridecyl acetate (100 µg) | High (e.g., >50x control) |

| Mixture of 16 stereoisomers (100 µg) | High (e.g., >50x control) |

| Other individual stereoisomers (100 µg) | Low to None (<2x control) |

Olfactory Detection and Signaling

General Principles of Insect Olfaction

Insects detect volatile chemical cues like this compound via olfactory sensory neurons (OSNs) housed within specialized hair-like structures called sensilla, located primarily on the antennae. Odorants enter the sensilla through pores and are transported across the aqueous sensillum lymph by Odorant-Binding Proteins (OBPs). The odorant then interacts with a heterodimeric receptor complex on the OSN dendrite. This complex consists of a variable, ligand-binding Odorant Receptor (ORx) and a highly conserved co-receptor (Orco). This interaction gates the complex, which functions as a ligand-gated ion channel, leading to a change in the neuron's membrane potential and the generation of action potentials.

Electrophysiological Responses

While specific ORs for this compound have not yet been identified, electrophysiological techniques like Electroantennography (EAG) and Single Sensillum Recording (SSR) are the primary methods used to identify responsive OSNs.

-

EAG measures the summed potential of many OSNs across the antenna. A significant negative voltage deflection upon stimulation with this compound would indicate that a population of neurons on the antenna detects the compound.

-

SSR allows for the recording of action potentials from individual OSNs. This technique would be crucial for determining the specificity of neurons for the (R) vs. (S) enantiomers of this compound, which would likely be detected by different, highly specific OSNs.

Olfactory Signaling Pathway

The following diagram illustrates the generalized signal transduction pathway for an odorant like this compound in an insect OSN.

References

Methodological & Application

Synthesis of 2-Tridecanol for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the laboratory-scale synthesis of 2-tridecanol, a secondary alcohol with applications in various fields of chemical research, including as a precursor for the synthesis of biologically active molecules and as a component in fragrance and pheromone studies. Two common and reliable synthetic routes are presented: the reduction of 2-tridecanone and the Grignard reaction of dodecanal with a methylmagnesium halide.

Introduction

This compound is a 13-carbon fatty alcohol with the hydroxyl group located on the second carbon atom. Its synthesis in a laboratory setting is often required for further chemical transformations or for biological assays. The choice of synthetic method can depend on the availability of starting materials, desired scale, and specific purity requirements. The protocols detailed below offer reliable methods for obtaining this compound with good yield and purity.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Tridecanone | C₁₃H₂₆O | 198.35 | White to slightly yellow crystalline solid | 28-31 | 263 |

| Dodecanal | C₁₂H₂₄O | 184.32 | Colorless liquid | -3 | 238 |

| This compound | C₁₃H₂₈O | 200.36 | Colorless to almost colorless clear liquid [1] | 29-30 [2] | 156-157 @ 11 mmHg |

Synthetic Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Reduction of 2-Tridecanone

This method involves the reduction of the ketone, 2-tridecanone, to the corresponding secondary alcohol, this compound, using sodium borohydride (NaBH₄). This is a mild and selective reducing agent, making it a convenient choice for this transformation.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-tridecanone (1.0 eq) in absolute ethanol (10 mL per gram of ketone).

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) (0.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (4:1) on silica gel plates. The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: High to excellent yields are typically obtained with this reduction.

Method 2: Grignard Reaction with Dodecanal

This classic organometallic reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the carbonyl carbon of dodecanal, followed by an acidic workup to yield this compound.[4]

Experimental Protocol:

-

Grignard Reagent Preparation (if not commercially available):

-

In an oven-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

-

Reaction with Aldehyde:

-

Once the Grignard reagent has formed (the magnesium has been consumed), cool the flask in an ice-water bath.

-

Add a solution of dodecanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC (hexane:ethyl acetate 4:1 on silica gel).

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: Good yields are generally achieved with this method.

Purification and Characterization

Purification by Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically effective. A starting mixture of 95:5 (hexane:ethyl acetate) can be gradually increased in polarity to 80:20 to elute the product. The fractions can be monitored by TLC.

Characterization Data:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | δ 3.79 (m, 1H, CH-OH), 1.45 (m, 2H, CH₂), 1.26 (br s, 20H, -(CH₂)₁₀-), 1.19 (d, 3H, J=6.2 Hz, CH₃-CH), 0.88 (t, 3H, J=6.5 Hz, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 68.2 (CH-OH), 39.5, 31.9, 29.7, 29.6, 29.3, 25.9, 23.5, 22.7, 14.1 |

| IR (neat, cm⁻¹) | 3350 (br, O-H), 2920, 2850 (C-H), 1465, 1375, 1110 (C-O) |

| Mass Spec (EI, m/z) | 182 (M⁺ - H₂O), 45 |

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic and purification procedures.

Caption: Synthetic workflow for this compound.

Caption: Purification workflow for this compound.

References

Application Note: Analysis of 2-Tridecanol by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of 2-Tridecanol using Gas Chromatography-Mass Spectrometry (GC-MS). It includes sample preparation, derivatization, instrument parameters, and data analysis guidelines.

Introduction

This compound (C₁₃H₂₈O, Molecular Weight: 200.36 g/mol ) is a secondary fatty alcohol. Its analysis is pertinent in various fields, including flavor and fragrance, industrial chemical synthesis, and as a potential biomarker in biomedical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity. However, due to the presence of a polar hydroxyl group, derivatization is recommended to improve its volatility and chromatographic performance.[1]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

For Liquid Samples (e.g., biological fluids, reaction mixtures):

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of the liquid sample, add 2 mL of a non-polar organic solvent such as hexane or a mixture of hexane and diethyl ether (1:1, v/v).

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

For Solid or Semi-Solid Samples (e.g., tissues, creams):

-

Solvent Extraction:

-

Homogenize a known weight of the sample.

-

Add a suitable volume of an organic solvent (e.g., dichloromethane or methanol) to extract the analytes.

-

Sonicate the mixture for 15 minutes.

-

Centrifuge and collect the supernatant.

-

The extract can be further purified using Solid-Phase Extraction (SPE) if significant matrix interference is expected.

-

Evaporate the solvent and reconstitute in a suitable solvent for derivatization.

-

Derivatization: Silylation

To enhance the volatility and thermal stability of this compound, a silylation step to convert the hydroxyl group to a trimethylsilyl (TMS) ether is recommended.

-

To the dried extract or a standard solution of this compound, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

-

Seal the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3-5 minutes |

Data Presentation

Qualitative Analysis